
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to an acetimidamide group through an oxy bridge, with a trichloroacetoxy substituent enhancing its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline nucleus can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
The next step involves the introduction of the oxy bridge by reacting the quinoline derivative with an appropriate halogenated compound under basic conditions. The final step is the formation of the acetimidamide group, which can be achieved by reacting the intermediate with trichloroacetic anhydride and ammonia or an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The trichloroacetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the trichloroacetoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar DNA intercalating properties.
Chloroquine: An antimalarial drug with a quinoline core, used for comparison in biological studies.
2-(Quinolin-8-yloxy)acetamide: Lacks the trichloroacetoxy group, making it less reactive.
Uniqueness
2-(Quinolin-8-yloxy)-N-(2,2,2-trichloroacetoxy)acetimidamide stands out due to the presence of the trichloroacetoxy group, which enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C13H10Cl3N3O3 |
|---|---|
分子量 |
362.6 g/mol |
IUPAC名 |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2,2,2-trichloroacetate |
InChI |
InChI=1S/C13H10Cl3N3O3/c14-13(15,16)12(20)22-19-10(17)7-21-9-5-1-3-8-4-2-6-18-11(8)9/h1-6H,7H2,(H2,17,19) |
InChIキー |
ZVFJZNJBSLKFMB-UHFFFAOYSA-N |
異性体SMILES |
C1=CC2=C(C(=C1)OC/C(=N/OC(=O)C(Cl)(Cl)Cl)/N)N=CC=C2 |
正規SMILES |
C1=CC2=C(C(=C1)OCC(=NOC(=O)C(Cl)(Cl)Cl)N)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


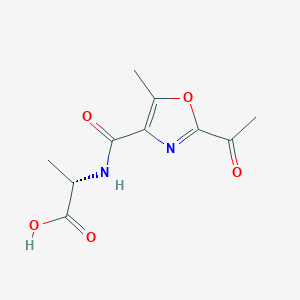
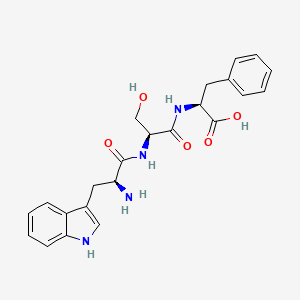
![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)
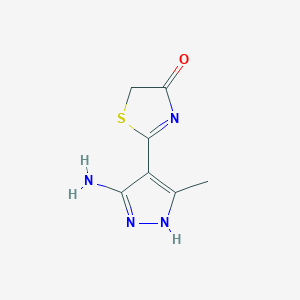
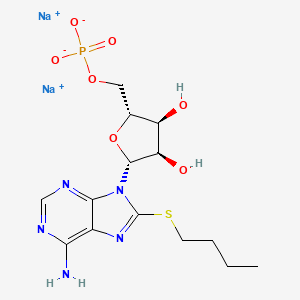
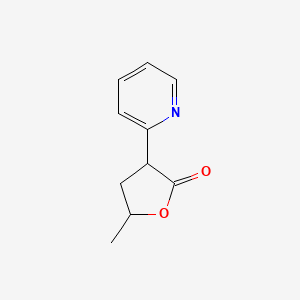
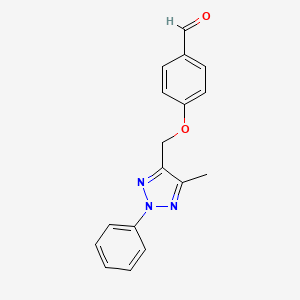
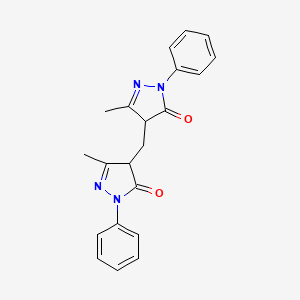
![Benzoic acid, 3-[3-(6-fluoro-3-pyridinyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12898672.png)
![3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12898673.png)
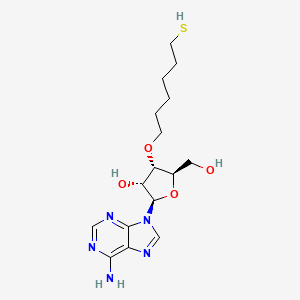

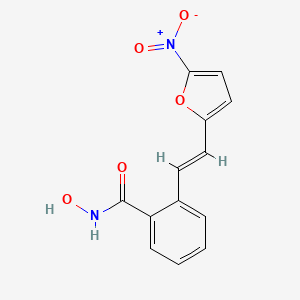
![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
